molecular formula C11H11BrN2S B372300 4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine

4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine

Cat. No.: B372300
M. Wt: 283.19g/mol
InChI Key: XRLCNXLCPVYFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine is a synthetic organic compound that belongs to the thiazole family This compound is characterized by the presence of a bromophenyl group and a thiazole ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then subjected to methylation using methyl iodide under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-(4-(4-bromophenyl)sulfonyl)benzoyl-L-valine
  • Tris(4-bromophenyl)ammoniumyl hexachloroantimonate

Uniqueness

4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine stands out due to its unique combination of a bromophenyl group and a thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H11BrN2S

Molecular Weight

283.19g/mol

IUPAC Name

4-(4-bromophenyl)-N,3-dimethyl-1,3-thiazol-2-imine

InChI

InChI=1S/C11H11BrN2S/c1-13-11-14(2)10(7-15-11)8-3-5-9(12)6-4-8/h3-7H,1-2H3

InChI Key

XRLCNXLCPVYFRA-UHFFFAOYSA-N

SMILES

CN=C1N(C(=CS1)C2=CC=C(C=C2)Br)C

Canonical SMILES

CN=C1N(C(=CS1)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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